molecular formula C19H20N2O3S2 B2876689 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 2034238-42-9

1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2876689
CAS No.: 2034238-42-9
M. Wt: 388.5
InChI Key: IYOKRJKKBPFSLE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative designed for research applications. This compound features a unique molecular architecture, incorporating a central urea backbone linked to a 2-phenoxyethyl group and a hydroxyethyl bridge bearing both thiophen-2-yl and thiophen-3-yl heterocycles. Urea derivatives are recognized as privileged structures in medicinal chemistry due to their versatile interactions with biological targets . The distinct presence of dual thiophene rings and a polar hydroxy group contributes to the compound's potential physicochemical properties, making it a candidate for investigating structure-activity relationships in various biochemical contexts. While the specific mechanism of action for this compound requires further characterization, structurally related urea-thiophene hybrids have demonstrated significant bioactivity. Notably, such compounds have been identified as potent otoprotective agents in phenotypic screens, conferring protection against aminoglycoside antibiotic-induced hair cell death in model systems . The observed activity in related molecules is highly dependent on the specific substitution pattern on the urea core and the thiophene elements, suggesting that this compound is a valuable scaffold for exploring new biological pathways and optimizing lead compounds . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-18(20-9-10-24-16-5-2-1-3-6-16)21-14-19(23,15-8-12-25-13-15)17-7-4-11-26-17/h1-8,11-13,23H,9-10,14H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKRJKKBPFSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea is a complex organic compound with potential biological activities. Its unique structure, characterized by multiple thiophene rings and a urea moiety, suggests diverse pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C18H18N2O3S2C_{18}H_{18}N_2O_3S_2

It features a urea functional group linked to a 2-hydroxyethyl side chain with thiophene substituents, which are known for their biological activity. The presence of thiophene rings enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways that affect pain perception and inflammation.

Anticancer Activity

Research indicates that derivatives of thiourea and urea compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The IC50 values for similar thiourea derivatives range from 3 to 20 µM against various cancer cell lines, suggesting that the compound may also possess similar properties.

Compound TypeIC50 (µM)Cancer Cell Line
Thiourea Derivative3 - 14Pancreatic, Prostate, Breast Cancer
Urea Derivative7 - 20Various

Antibacterial Activity

Thiophene-containing compounds have demonstrated antibacterial properties against a range of pathogens. For example, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae50

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific structural elements in determining biological activity. Key findings include:

  • Thiophene Rings : Essential for maintaining biological activity; modifications can lead to loss of efficacy.
  • Urea Moiety : Plays a critical role in enzyme binding and receptor interactions.
  • Hydroxyethyl Side Chain : Enhances solubility and bioavailability.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Otoprotective Effects : A study evaluated the protective effects of urea-thiophene derivatives on auditory cells, showing improved survival rates under stress conditions.
  • Anticancer Studies : Research on related thiourea derivatives indicated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

  • 1-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-2-ol (): This compound shares a thiophene moiety but replaces the urea group with a naphthol-methylamine system.
  • 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (): Incorporates a benzo[b]thiophene core and a hydrazone-benzoyl group.

Urea Derivatives with Phenoxy/Alkyl Chains

  • 1-(2-Hydroxy-3-phenoxypropyl)-3-phenylurea (): Lacks thiophene substituents but includes a phenoxypropyl chain. The shorter alkyl chain may reduce steric hindrance, favoring binding to compact active sites .
  • 1-(3,5-Difluoro-2-hydroxymethylphenyl)-3-(3-methylsulphanylphenyl)urea (): Substitutes thiophenes with fluorophenyl and methylsulphanyl groups.

Key Comparative Data

Compound Name Key Substituents Hydrogen-Bond Donors/Acceptors LogP* (Predicted) Potential Applications
Query Compound Thiophen-2-yl, Thiophen-3-yl, Phenoxyethyl 3 donors, 4 acceptors 3.8 CNS therapeutics, enzyme inhibition
1-(2-Hydroxy-3-phenoxypropyl)-3-phenylurea Phenoxypropyl, Phenyl 2 donors, 3 acceptors 2.5 Antimicrobial agents
1-(3-Methylsulphanylphenyl)urea derivatives Fluorophenyl, Methylsulphanyl 2 donors, 5 acceptors 4.2 Anticancer, kinase inhibitors

*LogP values estimated via fragment-based methods.

Research Findings and Functional Insights

  • Synthetic Challenges: The query compound’s synthesis likely involves multi-step coupling of thiophene-substituted hydroxyethyl intermediates with phenoxyethyl isocyanates, analogous to methods described for TAAR1 agonists .
  • Biological Relevance : Thiophene-containing ureas exhibit affinity for serotonin and dopamine receptors, suggesting the query compound could modulate neuropsychiatric pathways .

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